3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Description
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS: 218929-78-3) is a halogenated benzenesulfonamide derivative with a complex substitution pattern. Its molecular formula is $ \text{C}{19}\text{H}{10}\text{Cl}3\text{F}3\text{N}2\text{O}5\text{S} $, featuring three chlorine atoms, a nitro group, and a trifluoromethylphenyl substituent. The compound’s structure includes a sulfonamide linker connecting a dichlorinated benzene ring (A-ring) to a substituted phenyl group (B-ring), with a 2-chloro-4-nitrophenoxy moiety at the para position of the A-ring (Fig. 1).
Properties
IUPAC Name |
3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl3F3N2O5S/c20-14-7-12(27(28)29)4-5-17(14)32-18-15(21)8-13(9-16(18)22)33(30,31)26-11-3-1-2-10(6-11)19(23,24)25/h1-9,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXQGBVBFMSHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl3F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383987 | |
| Record name | 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210411-51-1 | |
| Record name | 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound known for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H7Cl3N2O4S
- Molecular Weight : 361.6 g/mol
- IUPAC Name : 3,5-dichloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects and potential therapeutic applications.
- Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in target organisms.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of this compound revealed:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anticancer Research
In vitro studies have shown that the compound can induce apoptosis in breast cancer cells:
- Cell Line Used : MCF-7 (human breast cancer)
- Findings : The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 50 |
| 50 | 20 |
Enzyme Inhibition Studies
The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic processes:
- Enzyme Targeted : Cyclooxygenase (COX)
- Inhibition Percentage : 75% at a concentration of 10 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, linker chemistry, and biological targets. Below is a comparative analysis based on the available evidence:
Substituent Variations and Bioactivity
- N-(3,5-Dichloro-4-(2,4,6-Trichlorophenoxy)Phenyl)Benzenesulfonamide (): Structural Differences: Replaces the 2-chloro-4-nitrophenoxy group with a 2,4,6-trichlorophenoxy moiety and lacks the nitro group. Bioactivity: Acts as a dual-target inhibitor of mitochondrial complexes II and III (IC$_{50}$: 0.8–1.2 μM). The absence of the nitro group correlates with enhanced electron-deficient properties, improving binding to mitochondrial enzymes . Key Insight: Nitro groups may reduce mitochondrial targeting but improve solubility or pharmacokinetics in other contexts.
- 4-Bromo-N-(3,5-Dichloro-4-(Quinolin-3-Yloxy)Phenyl)Benzenesulfonamide (): Structural Differences: Features a quinolin-3-yloxy group instead of 2-chloro-4-nitrophenoxy and a bromine atom at the A-ring. Bioactivity: Exhibits potent PPARγ agonism (EC$_{50}$: 2–957 nM). Bromine substitution at the A-ring’s para position enhances steric bulk and hydrophobic interactions, critical for PPARγ binding . Key Insight: Halogen type (Br vs. Cl) and aromatic substituents (quinoline vs. nitro-phenoxy) significantly alter target specificity.
Linker and Ring System Modifications
- N-(3,5-Dichloro-4-(Quinolin-3-Yloxy)Phenyl)Thiophene-2-Sulfonamide (): Structural Differences: Replaces the benzene A-ring with a thiophene ring. Bioactivity: Reduced PPARγ activity compared to benzene analogs, highlighting the necessity of an aromatic sulfonamide linker for receptor binding .
- N-(3,5-Dichloro-4-(Quinolin-3-Yloxy)Phenyl)Thiophene-2-Carboxamide (): Structural Differences: Uses an amide linker instead of sulfonamide. Bioactivity: Complete loss of PPARγ activity, demonstrating the sulfonamide group’s critical role in hydrogen bonding and charge distribution .
Functional Group Impact on Pesticidal Activity
- Chlorfluazuron ():
- Structural Differences : Contains a urea linker and a trifluoromethylpyridinyl group instead of sulfonamide.
- Bioactivity : Acts as an insect growth regulator (IGR) by inhibiting chitin synthesis. The urea group facilitates binding to insect-specific enzymes, whereas sulfonamide derivatives like the target compound may lack this specificity .
Research Implications and Gaps
- Sulfonamide vs. Urea Linkers : Sulfonamides favor enzyme inhibition (e.g., mitochondrial complexes), while ureas excel in pesticidal activity due to chitin synthase specificity .
- Unanswered Questions : The target compound’s exact mechanism and potency remain uncharacterized. Further studies using assays like the SRB cytotoxicity test () or crystallographic analysis () are warranted.
Preparation Methods
Nucleophilic Aromatic Substitution for Phenoxy Group Installation
The 2-chloro-4-nitrophenoxy group is introduced via nucleophilic substitution between 3,5-dichloro-4-hydroxybenzenesulfonyl chloride and 2-chloro-4-nitrophenol. In a representative protocol adapted from CN110746322A:
- Reactants : 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride (1 equiv), 2-chloro-4-nitrophenol (1.2 equiv).
- Base : Potassium carbonate (2.5 equiv) in DMF at 80°C for 8–12 hours.
- Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography (petroleum ether/ethyl acetate 3:1).
- Yield : 62–68%.
This step benefits from DMF’s high polarity, which stabilizes the transition state and accelerates substitution.
Sulfonamide Formation with 3-(Trifluoromethyl)aniline
The sulfonyl chloride intermediate reacts with 3-(trifluoromethyl)aniline to form the sulfonamide bond. Key parameters from US20050009871A1 include:
- Conditions : DMF, 40–60°C, 4–6 hours.
- Molar Ratio : Sulfonyl chloride to amine (1:1.1).
- Purification : Recrystallization from ethanol/water (yield: 55–60%).
Excess amine ensures complete conversion, while ethanol/water recrystallization removes unreacted starting materials.
Optimization Strategies and Byproduct Management
Solvent and Temperature Effects
Comparative studies from CN114920686B demonstrate that DMF outperforms dichloromethane or THF in sulfonylation reactions due to improved solubility of aromatic intermediates (Table 1).
Table 1: Solvent Impact on Sulfonamide Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 6 | 65 |
| Dichloromethane | 40 | 12 | 42 |
| THF | 50 | 10 | 38 |
Catalytic Base Screening
Potassium carbonate (K₂CO₃) and triethylamine (TEA) were compared for the phenoxy substitution step. K₂CO₃ provided higher yields (68%) than TEA (52%) due to superior deprotonation of the phenolic hydroxyl group.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Challenges
The nitro group’s electron-withdrawing nature complicates chromatographic separation, necessitating gradient elution with 0.1% formic acid in acetonitrile/water.
Industrial-Scale Feasibility and Environmental Considerations
Solvent Recycling
DMF recovery via vacuum distillation reduces waste, aligning with green chemistry principles.
Catalytic Improvements
Heterogeneous catalysts (e.g., zeolites) are under investigation to minimize base usage and enhance reaction efficiency.
Q & A
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software to model electronic transitions (e.g., HOMO-LUMO gaps for fluorescence potential) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform vs. water) to assess stability.
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for nitro groups) with bioactivity data .
How do structural analogs of this compound compare in reactivity and bioactivity?
Advanced Research Question
Key analogs and their differences:
- N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide : The amino group enhances solubility but reduces electrophilicity, altering enzyme inhibition profiles .
- 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide : Absence of the nitro group decreases oxidative reactivity but improves metabolic stability .
- Fluorinated analogs : Trifluoromethyl groups enhance lipophilicity (logP >3), impacting membrane permeability .
What crystallographic strategies resolve challenges in structural determination?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Use synchrotron radiation for high-resolution data (≤1.0 Å) to resolve disordered nitro/chloro groups .
- Phaser Software : For molecular replacement when heavy atoms (Cl, S) dominate scattering .
- Cryocooling : Mitrate radiation damage during data collection.
How should intermediates like sulfonyl chlorides be handled safely?
Basic Research Question
- Storage : Amber glass vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis .
- Reaction Quenching : Use ice-cold NaHCO₃ to neutralize residual sulfonyl chloride.
- PPE : Acid-resistant gloves and fume hoods mandatory due to lachrymatory and corrosive hazards .
What experimental design principles optimize reaction yields?
Advanced Research Question
- Design of Experiments (DoE) : Vary temperature, stoichiometry, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitration) .
- In Situ Monitoring : ReactIR or PAT tools track intermediate formation in real time.
How do substituent modifications affect structure-activity relationships (SAR)?
Advanced Research Question
- Nitro Group Replacement : Substitution with cyano reduces electron-withdrawing effects, altering binding to hydrophobic pockets .
- Chloro vs. Fluoro : Fluorine’s smaller van der Waals radius improves steric fit in enzyme active sites.
- Trifluoromethyl Position : Para-substitution on the phenyl ring enhances π-π stacking with aromatic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
